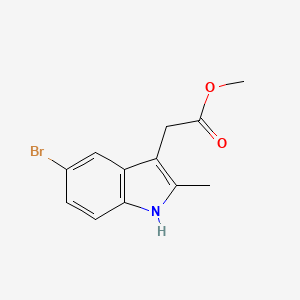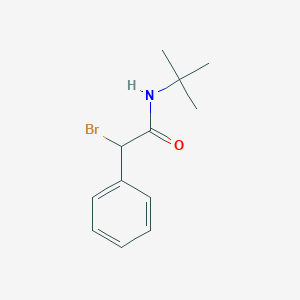
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester is a boronic ester derivative that features a trifluoromethyl group and a deuterated methyl group attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester typically involves the following steps:
Formation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced into the aromatic ring through various methods, such as the use of trifluoromethylating agents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Deuteration of the Methyl Group: The methyl group is deuterated using deuterium gas or deuterated reagents to replace the hydrogen atoms with deuterium.
Boronic Acid Formation: The phenyl ring is then functionalized with a boronic acid group through a borylation reaction, often using reagents like bis(pinacolato)diboron.
Esterification: Finally, the boronic acid is esterified with pinacol to form the pinacol ester derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl and deuterated methyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction could produce trifluoromethyl alcohols.
科学的研究の応用
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique isotopic labeling (deuterium) makes it useful in metabolic studies and tracing experiments.
Medicine: It is investigated for its potential therapeutic properties, including as a precursor for drug candidates.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用機序
The mechanism of action of 2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the boronic ester moiety can form reversible covalent bonds with biological targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
2-Trifluoromethylphenylboronic acid pinacol ester: Lacks the deuterated methyl group but shares the trifluoromethyl and boronic ester functionalities.
4-Methylphenylboronic acid pinacol ester: Contains a non-deuterated methyl group instead of the trifluoromethyl group.
2-Trifluoromethyl-4-methylphenylboronic acid: Similar structure but without the pinacol ester moiety.
Uniqueness
2-Trifluoromethyl-4-(methyl-d3)-phenylboronic acid pinacol ester is unique due to the presence of both a trifluoromethyl group and a deuterated methyl group, which impart distinct physicochemical properties. The deuterium labeling provides advantages in NMR spectroscopy and metabolic studies, while the trifluoromethyl group enhances the compound’s stability and lipophilicity.
特性
分子式 |
C14H18BF3O2 |
|---|---|
分子量 |
289.12 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[4-(trideuteriomethyl)-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C14H18BF3O2/c1-9-6-7-11(10(8-9)14(16,17)18)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3/i1D3 |
InChIキー |
WNULXLLVGISTMO-FIBGUPNXSA-N |
異性体SMILES |
[2H]C([2H])([2H])C1=CC(=C(C=C1)B2OC(C(O2)(C)C)(C)C)C(F)(F)F |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


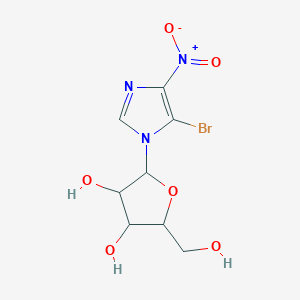
![manganese(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid](/img/structure/B14007455.png)
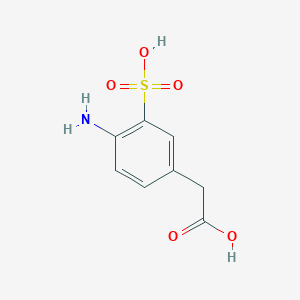

![Dichloro{7-[hydroxy(diphenyl)methyl]-9h-fluoren-2-yl}methanol](/img/structure/B14007470.png)
![4(3H)-Pyrimidinone,2-amino-6-methyl-5-[3-[(4-nitrophenyl)amino]propyl]-](/img/structure/B14007472.png)
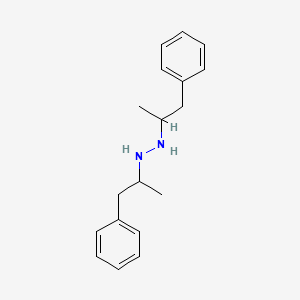
![n8-(Diphenylmethyl)-3-(3,4,5-trimethoxyphenyl)pyrido[2,3-b]pyrazine-6,8-diamine](/img/structure/B14007489.png)
![[4-Butyl-3-(4-methoxyphenyl)-2,2-dimethylchromen-7-yl] acetate](/img/structure/B14007495.png)
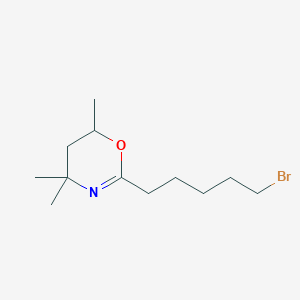

![Ethyl cyano[(E)-(4-nitrophenyl)diazenyl]acetate](/img/structure/B14007510.png)
